

Application Notes: Intestinal Permeability Assay Using ^{13}C Mannitol

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Compound of Interest

Compound Name: DL-Mannitol-13C

Cat. No.: B12419977

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Introduction

The assessment of intestinal permeability, often termed "leaky gut," is a critical tool in gastroenterology research and clinical studies. It provides insights into the integrity of the intestinal barrier, which is implicated in the pathophysiology of various gastrointestinal and systemic disorders, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and celiac disease.[1][2] The dual-sugar absorption test, traditionally using lactulose and ^{12}C -mannitol, is a common non-invasive method for this assessment.[2] Mannitol, a small sugar alcohol, is readily absorbed through the small intestinal epithelium (transcellular pathway), while the larger disaccharide, lactulose, is only minimally absorbed through the tight junctions between epithelial cells (paracellular pathway).[2][3] An increased urinary lactulose to mannitol ratio (L/M ratio) is indicative of compromised barrier function.[2][4]

However, the use of standard ^{12}C -mannitol is hampered by potential dietary contamination from foods, chewing gum, and medications, which can lead to high baseline urinary levels and interfere with the test's interpretation.[1][5] The use of a stable, non-radioactive isotope, ^{13}C -mannitol, effectively overcomes this limitation. Since ^{13}C constitutes only about 1% of naturally occurring carbon, background levels of ^{13}C -mannitol are negligible.[1][5] This results in a significantly lower baseline contamination (approximately 20-fold lower than ^{12}C -mannitol), providing a more accurate and sensitive measurement of small intestinal permeability.[1][5][6]

Principle of the Assay

This protocol describes an in vivo assay to measure intestinal permeability by administering an oral solution of ^{13}C -mannitol and lactulose, followed by the analysis of their concentrations in timed urine collections. After ingestion, ^{13}C -mannitol is absorbed transcellularly, reflecting the absorptive capacity of the small intestine, while lactulose permeates paracellularly, indicating the integrity of the tight junctions. The absorbed sugars are not metabolized and are excreted in the urine.^[1] The concentrations of ^{13}C -mannitol and lactulose in urine are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The ratio of excreted lactulose to ^{13}C -mannitol serves as the primary endpoint for assessing intestinal permeability.

Protocol: ^{13}C Mannitol Intestinal Permeability Assay

This protocol details the procedure for assessing intestinal permeability in human subjects using an oral dose of ^{13}C -mannitol and lactulose, followed by urinary analysis via HPLC-MS/MS.

1. Subject Preparation and Dietary Restrictions

To ensure the accuracy of the test, subjects must adhere to the following instructions:

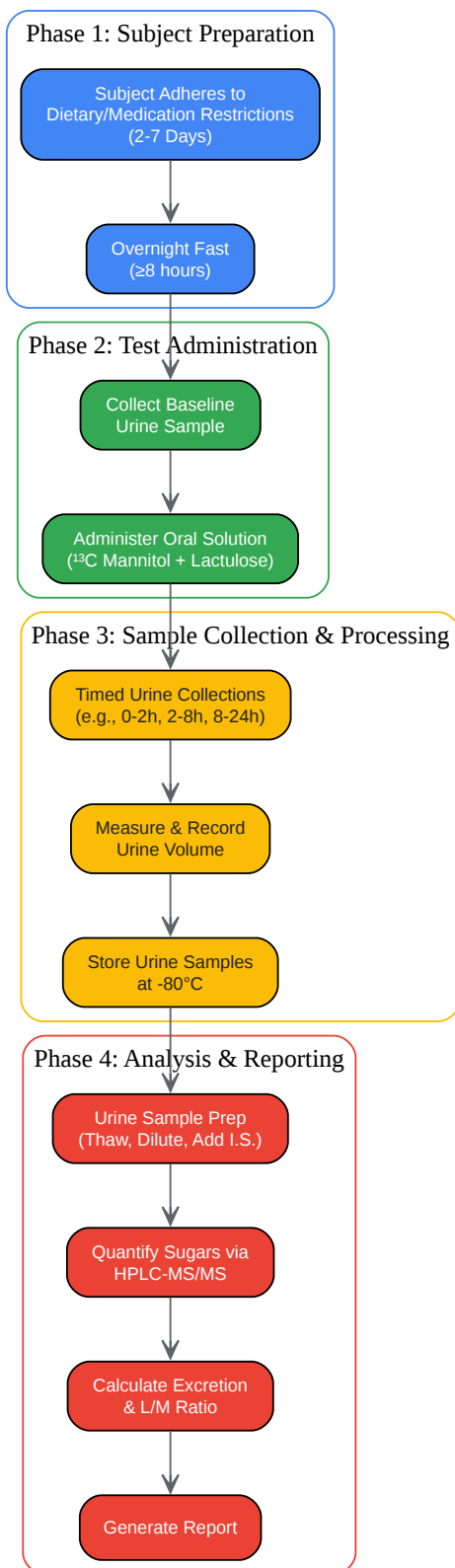
- **Medication Restrictions:** Avoid medications known to affect gastrointestinal permeability or transit for 7 days prior to the test. This includes NSAIDs (e.g., Indomethacin, unless used as a permeability challenge), steroids, and antibiotics.^{[1][4]}
- **Dietary Restrictions:** For 2 days prior to and during the 24-hour testing period, subjects must avoid artificial sweeteners and foods containing lactulose or mannitol.^[1]
- **Fasting:** Subjects should fast overnight (for at least 8 hours) before the test. Water is permitted.

2. Reagent and Solution Preparation

- **Test Solution:** Prepare a solution by dissolving 100 mg of ^{13}C -mannitol and 1 g of lactulose in 250 mL of water.^{[1][4]}
- **Internal Standard (for LC-MS/MS analysis):** Prepare an internal standard solution consisting of $^{13}\text{C}_6$ -mannitol.^[1] A typical concentration is 0.01 mg/mL.^[2]

3. Experimental Procedure

The overall workflow for the intestinal permeability assay is depicted below.



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Caption: Experimental workflow for the ^{13}C mannitol intestinal permeability assay.

- Baseline Urine Collection: Before administering the test solution, collect a baseline urine sample from the subject.[1]
- Test Solution Administration: The subject ingests the entire 250 mL ^{13}C -mannitol and lactulose solution.[1]
- Timed Urine Collection: Collect all urine produced during specified time intervals. Common collection periods are 0-2 hours (for small bowel permeability), 2-8 hours, and 8-24 hours (for colonic permeability).[1][7]
- Sample Processing: For each collection period, measure and record the total urine volume.
- Sample Storage: Aliquot and store urine samples at -20°C or -80°C until analysis.

4. Sample Analysis by HPLC-MS/MS

- Sample Preparation:
 - Thaw urine samples on ice.[8]
 - Add 25 μL of urine (sample, calibrator, or quality control) to a 96-deep-well plate.[1]
 - Dilute the samples by adding 250 μL of the internal standard solution (e.g., $^{13}\text{C}_6$ -mannitol). [1] This results in an 11x dilution.
 - For samples with high protein content, a protein precipitation step may be necessary (e.g., adding ice-cold methanol and centrifuging).[8]
- Chromatography:
 - System: High-Performance Liquid Chromatography (HPLC) system.
 - Column: A suitable column for sugar separation, such as a CARBOsep CoreGel 87C column (300 \times 7.8 mm).[1]

- Mobile Phase: Isocratic 5% methanol/water containing 0.1 mM ammonium acetate.[1]
- Mass Spectrometry:
 - System: Tandem mass spectrometer (e.g., triple quadrupole).
 - Ionization: Electrospray ionization (ESI), operating in negative mode.[1]
 - Detection: Multiple-reaction monitoring (MRM) mode. The specific mass-to-charge ratio (m/z) transitions to monitor are:
 - ¹²C Mannitol: 181.05/89[1]
 - ¹³C Mannitol: 182.05/89[1]
 - ¹³C₆ Mannitol (I.S.): 186.9/60.9[1]
 - Lactulose: Specific transitions for lactulose should also be monitored.
- Quantification:
 - Create a calibration curve using standards of known concentrations for each analyte (e.g., 0-500 µg/mL for mannitol and 0-125 µg/mL for lactulose).[1]
 - Calculate the concentration of ¹³C-mannitol and lactulose in the urine samples by comparing their peak area ratios to the internal standard against the calibration curve.

5. Data Analysis and Presentation

- Calculate Cumulative Excretion:
 - For each time period, calculate the total mass of each sugar excreted using the formula:
 - Total Excreted Sugar (mg) = Concentration (mg/mL) × Total Urine Volume (mL)
- Calculate Lactulose/¹³C Mannitol (L/M) Ratio:
 - Calculate the ratio of the percentage of ingested lactulose excreted to the percentage of ingested ¹³C-mannitol excreted.

- % Excreted = (Total Excreted Sugar (mg) / Ingested Dose (mg)) × 100
- L/M Ratio = % Lactulose Excreted / % ¹³C Mannitol Excreted

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison. The following table presents example data adapted from a study in healthy volunteers, comparing the urinary excretion of co-administered ¹³C-mannitol and ¹²C-mannitol.^[1]

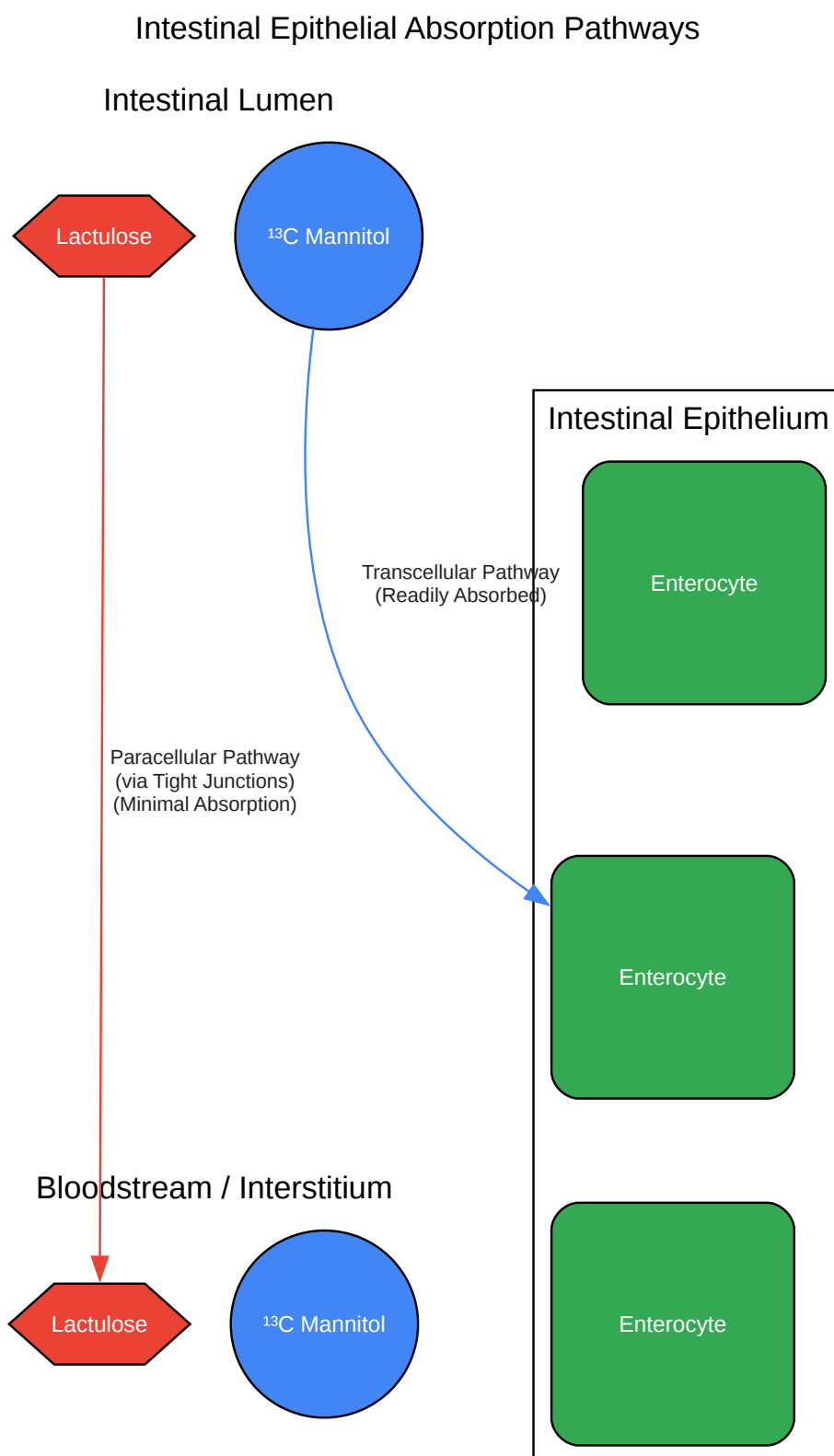
Time Period	Analyte	Mean Cumulative Excretion (mg)	Standard Deviation	P-value
Baseline	¹² C Mannitol	1.83	2.5	<0.05
	¹³ C Mannitol	0.09	0.1	
0-2 hours	¹² C Mannitol	13.9	6.7	NS
	¹³ C Mannitol	13.0	5.3	
2-8 hours	¹² C Mannitol	32.7	10.4	NS
	¹³ C Mannitol	13.6	5.3	
8-24 hours	¹² C Mannitol	31.9	20.3	<0.05
	¹³ C Mannitol	4.4	3.5	
Total (0-24h)	¹² C Mannitol	78.4	28.1	<0.05
	¹³ C Mannitol	31.0	11.2	

NS = Not Significant

This data clearly illustrates the significantly lower baseline excretion of ¹³C-mannitol and its more physiologically expected excretion pattern, which drops off after the initial absorption phase, unlike ¹²C-mannitol which shows continued high excretion, likely due to dietary contamination.^[1]

Visualization of Absorption Pathways

The differential absorption pathways of mannitol and lactulose across the intestinal epithelium are fundamental to this assay.



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Caption: Differential absorption routes for ^{13}C mannitol and lactulose.

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